
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide, also known as DMTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMTT belongs to the class of thieno[3,2-d]pyrimidine derivatives and is known to exhibit potent antitumor and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide is not fully understood. However, studies have shown that this compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. In addition, this compound has been found to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the molecular mechanisms of cancer. In addition, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic applications. Finally, the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
合成法
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-methoxybenzoic acid. The final step involves the reaction of the resulting intermediate with thioacetic acid to yield this compound.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-10-15(2)12-16(11-14)20(22)21(18-8-9-26(23,24)13-18)17-4-6-19(25-3)7-5-17/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYADYFTUVUIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2933116.png)
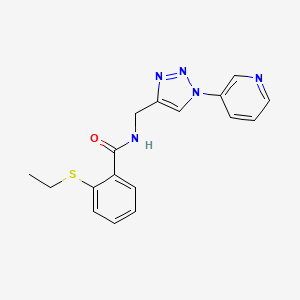
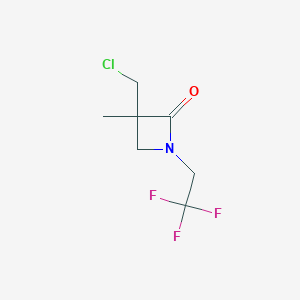

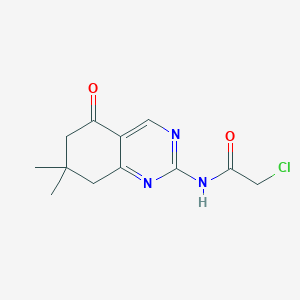

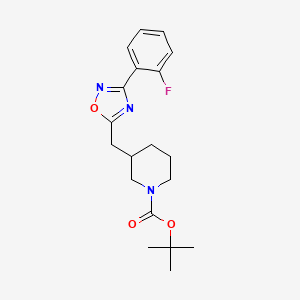
![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)
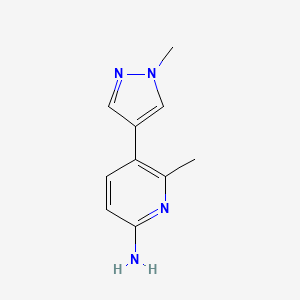

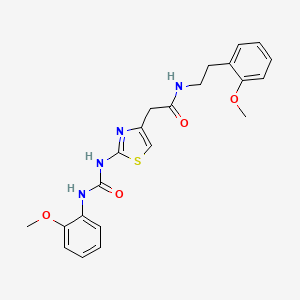
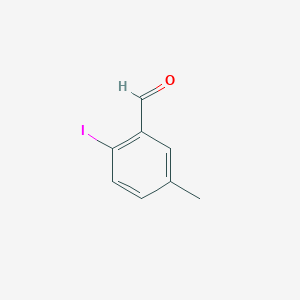

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)